molecular formula C16H13IO2 B14321336 2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one CAS No. 109572-49-8

2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one

Cat. No.: B14321336
CAS No.: 109572-49-8
M. Wt: 364.18 g/mol
InChI Key: MMDDNHPCGNEMFX-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one is an organic compound that features a complex structure with both hydroxyl and iodine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted aldehyde with an iodine source in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one is unique due to the combination of its hydroxyl and iodine functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

109572-49-8

Molecular Formula

C16H13IO2

Molecular Weight

364.18 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H13IO2/c17-11-14(15(18)12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-11,15,18H

InChI Key

MMDDNHPCGNEMFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=CI)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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